molecular formula C5H12ClNO2S B7970160 3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride

3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride

Cat. No.: B7970160
M. Wt: 185.67 g/mol
InChI Key: PZHYMWPVBAFIMX-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride is a chemical compound with the molecular formula C4H8ClNO2S It is a derivative of thietane, a four-membered ring containing sulfur

Preparation Methods

The synthesis of 3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,2-dimethyl-1,1-dioxothietan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(2)4(6)3-9(5,7)8;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHYMWPVBAFIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS1(=O)=O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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